1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene
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Overview
Description
1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a chloro-methoxy-alkenyl group
Preparation Methods
The synthesis of 1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a methoxybenzene derivative with a suitable chloro-alkenyl halide under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkenyl group to an alkyl group, often using hydrogenation catalysts.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophilic reagents like sodium amide.
Scientific Research Applications
1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:
- 1-(1-Bromo-7-methoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene
- 1-(1-Chloro-7-ethoxy-4-methylhept-4-en-1-yl)-4-methoxybenzene These compounds share structural similarities but differ in their halogen or alkoxy substituents, which can significantly impact their chemical properties and applications.
Properties
CAS No. |
651332-14-8 |
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Molecular Formula |
C16H23ClO2 |
Molecular Weight |
282.80 g/mol |
IUPAC Name |
1-(1-chloro-7-methoxy-4-methylhept-4-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C16H23ClO2/c1-13(5-4-12-18-2)6-11-16(17)14-7-9-15(19-3)10-8-14/h5,7-10,16H,4,6,11-12H2,1-3H3 |
InChI Key |
FQTQDLHWBPONGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCOC)CCC(C1=CC=C(C=C1)OC)Cl |
Origin of Product |
United States |
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